molecular formula C10H20N2O2S B8061230 (3AR,6aS)-2-(butylsulfonyl)octahydropyrrolo[3,4-c]pyrrole

(3AR,6aS)-2-(butylsulfonyl)octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B8061230
M. Wt: 232.35 g/mol
InChI Key: BAHZRPBXBXMSIW-AOOOYVTPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3AR,6aS)-2-(butylsulfonyl)octahydropyrrolo[3,4-c]pyrrole is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,6aS)-2-(butylsulfonyl)octahydropyrrolo[3,4-c]pyrrole typically involves multi-step processes. One common method includes the acetal-initiated Prins bicyclization approach, which allows for the stereoselective formation of the bicyclic core . This method involves the reaction of an acetal with a suitable nucleophile under acidic conditions to form the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3AR,6aS)-2-(butylsulfonyl)octahydropyrrolo[3,4-c]pyrrole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the butylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3AR,6aS)-2-(butylsulfonyl)octahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3AR,6aS)-2-(butylsulfonyl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors . The compound binds to these receptors, modulating their activity and influencing neurotransmission. This interaction can lead to various biological effects, depending on the receptor subtype and the specific binding affinity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3AR,6aS)-2-(butylsulfonyl)octahydropyrrolo[3,4-c]pyrrole is unique due to its specific stereochemistry and the presence of the butylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of selective receptor ligands and other bioactive molecules.

Properties

IUPAC Name

(3aS,6aR)-5-butylsulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S/c1-2-3-4-15(13,14)12-7-9-5-11-6-10(9)8-12/h9-11H,2-8H2,1H3/t9-,10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHZRPBXBXMSIW-AOOOYVTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CC2CNCC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCS(=O)(=O)N1C[C@H]2CNC[C@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.